2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)
Description
Historical Context of Phthalocyanine (B1677752) Chemistry
The journey of phthalocyanines began with an unexpected discovery and has since grown into a vast field of study, with metallophthalocyanines at its core.
Accidental Discovery and Early Characterization
The story of phthalocyanines starts in 1907 with the observation of an unidentified blue compound. wikipedia.org However, the more definitive accidental discovery occurred in 1927 at Scottish Dyes Ltd. (later ICI) in Grangemouth, Scotland. wikipedia.org During the production of phthalimide (B116566) in an enamel-lined iron kettle, chemists noticed the formation of a blue substance where the enamel had flaked off, exposing the iron. chemistryviews.org This led to the realization that these dyes form when phthalonitrile (B49051) reacts with heavy metals. chemistryviews.org In the same year, Swiss researchers serendipitously synthesized copper phthalocyanine while attempting to convert o-dibromobenzene into phthalonitrile. wikipedia.org While they noted the remarkable stability of these complexes, they did not conduct further characterization at the time. wikipedia.org
It wasn't until 1934 that Sir Patrick Linstead and his colleagues thoroughly investigated and clarified the structure of these metal-containing macrocyclic molecules, which he named "phthalocyanine" from the Greek words for "rock oil" (naphtha) and "dark blue" (cyanine). jchemrev.combris.ac.uk
Evolution of Research in Metallophthalocyanines
Following their discovery and initial characterization, research into metallophthalocyanines (MPcs) has expanded dramatically. jchemrev.comencyclopedia.pub Initially valued for their properties as stable and durable industrial dyes, their applications have grown far beyond pigments. mdpi.com The versatility of the phthalocyanine macrocycle, which can host over 70 different elements in its central cavity, has been a key driver of this research evolution. d-nb.info
The ability to modify the peripheral substituents of the phthalocyanine ring allows for the fine-tuning of the molecule's electronic and optical properties. wikipedia.org This has opened up a wide range of applications in fields such as catalysis, chemical sensors, and photodynamic therapy. bris.ac.uk The initial focus on their "inertness" has given way to an exploration of their rich redox chemistry, making them attractive for various catalytic processes. mdpi.com The development of MPc-based frameworks has also led to a new class of multifunctional materials with emergent electrical, magnetic, and optical properties. researchgate.net
Overview of Palladium Phthalocyanine Significance in Contemporary Research
Palladium phthalocyanine (PdPc) has carved out a significant niche in modern scientific research due to its unique properties. It is known to have a more efficient exciton (B1674681) diffusion than other common metallophthalocyanines like copper phthalocyanine (CuPc) and zinc phthalocyanine (ZnPc). aip.org This property, combined with its strong absorption in the visible spectrum, makes it a promising candidate for photovoltaic applications. shu.ac.uk
Thin films of PdPc have demonstrated excellent performance as active layers in chemical sensors for detecting gases such as ammonia (B1221849), nitrogen dioxide, and hydrogen. shu.ac.uk Researchers have found that bilayer structures of palladium and various phthalocyanines show improved sensor performance compared to a single palladium layer. shu.ac.uk
Furthermore, PdPc derivatives are being investigated for their potential in photodynamic therapy (PDT), a treatment that uses a photosensitizer and light to destroy diseased cells. nih.govdergipark.org.tr The heavy palladium atom in the phthalocyanine core can enhance the generation of singlet oxygen, a key cytotoxic agent in PDT. dergipark.org.tr The synthesis of various substituted palladium phthalocyanines allows for the tuning of their photophysical and photochemical properties, making them highly effective photosensitizers. dergipark.org.trnih.gov The ongoing research into PdPc and its derivatives continues to uncover new possibilities for their application in advanced technologies. nih.govaip.org
Structure
3D Structure of Parent
Properties
CAS No. |
20909-39-1 |
|---|---|
Molecular Formula |
C32H16N8Pd |
Molecular Weight |
618.9 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+) |
InChI |
InChI=1S/C32H16N8.Pd/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
MCTALTNNXRUUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pd+2] |
Other CAS No. |
20909-39-1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization
General Principles of Phthalocyanine (B1677752) Synthesis
The creation of the phthalocyanine macrocycle, a large aromatic ring system, is foundational to producing the target palladium compound. The two primary strategies involve building the ring around a metal template or inserting the metal into a pre-formed ring.
Cyclotetramerization Pathways
The most prevalent method for synthesizing the phthalocyanine ring is through the cyclotetramerization of phthalonitrile (B49051) or its derivatives. dergipark.org.tr This process involves the cyclic condensation of four isoindole units. beilstein-journals.org The reaction can be initiated from several precursors, including phthalonitriles, 1,3-diiminoisoindolines, phthalic anhydrides, phthalimides, or phthalamides. dcu.ieacs.org
Typically, phthalonitrile is heated in a high-boiling point solvent, such as n-hexanol or n-pentanol, often in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). dergipark.org.tracs.org The DBU acts as a catalyst, promoting the cyclization and subsequent tetramerization. acs.org For metal phthalocyanines, a metal salt is included in the reaction mixture, acting as a template around which the macrocycle forms. nih.gov This metal-templated cyclotetramerization is a common route for preparing various metallated phthalocyanines. dcu.ie Alternatively, precursors like phthalic anhydride (B1165640) or phthalimide (B116566) can be used, but they require a nitrogen source, such as urea (B33335), and often a catalyst like ammonium (B1175870) molybdate (B1676688). dcu.ie
Metal Insertion Reactions into Macrocyclic Ligands
An alternative to the templating method is the direct insertion of a metal ion into a pre-synthesized, metal-free phthalocyanine (H₂Pc) macrocycle. dergipark.org.trnih.gov This approach is particularly useful when the metal templating method is not feasible or yields impure products. The process generally involves refluxing the metal-free phthalocyanine with a suitable metal salt, such as a metal carboxylate or halide, in a high-boiling solvent. nih.govnih.gov
The insertion of a metal into the phthalocyanine cavity leads to a higher symmetry for the molecule. This change is observable spectroscopically, as the ground-state electronic spectrum of a metal-free phthalocyanine, which shows two distinct Q-bands between 600 and 700 nm due to its lower symmetry, simplifies to a single band in this region upon metal insertion. frontiersin.orgnih.gov This is because the metal coordination causes degeneracy in the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgnih.gov
Specific Synthetic Routes for Palladium Phthalocyanine and its Core Derivatives
Building upon the general principles, specific methods have been developed for the synthesis of both the simple, unsubstituted palladium phthalocyanine and its more complex, functionalized derivatives.
Unsubstituted Palladium Phthalocyanine Synthesis
Unsubstituted Palladium Phthalocyanine (PdPc) can be synthesized through several established routes. A common laboratory method involves the solid-state cyclotetramerization reaction of 1,2-dicyanobenzene and palladium(II) chloride. mdpi.com The solid mixture is heated at high temperatures, typically around 220-250°C, for several hours. mdpi.comshu.ac.uk The resulting crude product is then purified, often by washing with solvents like ethanol (B145695) and acetone (B3395972) or through Soxhlet extraction, to remove impurities. mdpi.comshu.ac.uk
Another well-documented method involves reacting palladium(II) chloride with phthalimide and urea in a high-boiling solvent like nitrobenzene (B124822), with ammonium molybdate as a catalyst. cdnsciencepub.comcdnsciencepub.com This method is reported to produce PdPc in good yield (68%) while avoiding the formation of metal-free phthalocyanine as a significant byproduct. cdnsciencepub.comcdnsciencepub.com
The table below summarizes these synthetic routes.
| Precursor 1 | Precursor 2 | Conditions | Yield | Reference |
| 1,2-Dicyanobenzene | Palladium(II) chloride | Heated at 250°C for 6 hours | Not specified | mdpi.com |
| Phthalimide | Palladium(II) chloride | Boiling nitrobenzene with urea and ammonium molybdate | 68% | cdnsciencepub.comcdnsciencepub.com |
| 1,2-Dicyanobenzene | Palladium chloride | Heated at 220°C for 6-7 hours | Not specified | shu.ac.uk |
Synthesis of Peripherally Substituted Palladium Phthalocyanine Derivatives
The properties of palladium phthalocyanine can be tuned by attaching various functional groups to the periphery of the macrocycle. The synthesis of these derivatives typically starts with a substituted phthalonitrile precursor. The cyclotetramerization of these precursors in the presence of a palladium salt yields the desired substituted PdPc. core.ac.ukworldscientific.com
For example, a novel route for 4-chloro-5-alkyl-phthalonitrile derivatives has been demonstrated, which can then undergo cyclotetramerization with a metal salt to produce the corresponding metallophthalocyanines, including the palladium version. worldscientific.com Similarly, octasubstituted pentylthio derivatised palladium phthalocyanines have been synthesized from the corresponding substituted phthalonitriles. core.ac.uk
A specific class of peripherally substituted derivatives are the tetra(imidazole) palladium phthalocyanines. These compounds are synthesized from 4-(1H-imidazol-1-yl)phthalonitrile and a palladium salt, such as palladium(II) acetate (B1210297). mdpi.comresearchgate.netresearchgate.net The reaction is a cyclotetramerization carried out in a solvent like dimethylaminoethanol (B1669961) (DMAE) at elevated temperatures (e.g., 140-180°C), often with the addition of the catalyst DBU. mdpi.comresearchgate.netresearchgate.net The resulting Palladium(II) tetrakis(imidazole)phthalocyanine (PdPc(Imz)₄) is then purified for further use. mdpi.comresearchgate.net
The table below outlines the synthesis for this specific derivative.
| Precursor 1 | Precursor 2 | Solvent/Catalyst | Conditions | Reference |
| 4-(1H-imidazol-1-yl)phthalonitrile | Palladium(II) acetate | DMAE / DBU | Stirred at 140°C, then 180°C for 2h | mdpi.com |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| PdPc | Palladium Phthalocyanine |
| H₂Pc | Metal-Free Phthalocyanine |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| PdPc(Imz)₄ | Palladium(II) tetrakis(imidazole)phthalocyanine |
| DMAE | Dimethylaminoethanol |
| 1,2-Dicyanobenzene | Phthalonitrile |
Hexadecafluoro-substituted Derivatives
Hexadecafluoro-substituted palladium phthalocyanine (PdPcF16) is synthesized from tetrafluorophthalonitrile (B154472). sci-hub.se The synthesis is typically achieved by heating the commercially available 3,4,5,6-tetrafluorophthalonitrile with a palladium(II) salt, such as palladium(II) acetate or palladium(II) chloride. sci-hub.sejchemrev.com This reaction can be carried out in a high-boiling solvent or via a solid-state melt. thieme-connect.desci-hub.se The introduction of sixteen fluorine atoms onto the phthalocyanine core significantly alters its electronic properties, leading to an increased oxidation potential due to the high electron-withdrawing nature of fluorine. jchemrev.com These fluorinated derivatives often exhibit enhanced solubility in organic solvents like dimethylformamide (DMF), chloroform, and acetone compared to the unsubstituted parent compound. sci-hub.se The general synthetic scheme involves the cyclotetramerization of four tetrafluorophthalonitrile molecules around a central palladium ion.
Table 1: Synthesis of Hexadecafluoro-substituted Palladium Phthalocyanine
| Precursor | Reagent | Conditions | Product |
|---|
This table provides a generalized overview of the synthesis.
Tetrapropyl-substituted Derivatives
The synthesis of tetrapropyl-substituted palladium phthalocyanine follows the general method for preparing peripherally substituted phthalocyanines. google.com The process begins with the synthesis of a propyl-substituted phthalonitrile, which serves as the key precursor. This substituted phthalonitrile is then subjected to a cyclotetramerization reaction in the presence of a palladium(II) salt, such as palladium(II) chloride. google.comsci-hub.se The reaction is often carried out in a high-boiling alcohol, like n-pentanol, and may be promoted by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sci-hub.semdpi.com The four propyl groups are typically located at the non-peripheral (α) or peripheral (β) positions of the benzene (B151609) rings of the macrocycle, leading to a mixture of isomers. researchgate.net The presence of the alkyl propyl groups generally increases the solubility of the phthalocyanine in organic solvents. researchgate.net
Table 2: General Synthesis of Tetrapropyl-substituted Palladium Phthalocyanine
| Precursor | Reagents | Conditions | Product |
|---|
This table illustrates a common synthetic route.
Other Substituted Analogues
A wide variety of other substituted palladium phthalocyanine analogues have been synthesized to modulate their properties for specific applications. csic.esdergipark.org.trresearchgate.net These syntheses typically involve the cyclotetramerization of appropriately substituted phthalonitriles. csic.esumich.edu
Nitro- and Amino-substituted Derivatives: Tetra-nitro palladium phthalocyanine (PdTNPc) can be synthesized by reacting 4-nitrophthalonitrile (B195368) with palladium(II) chloride, urea, and a catalytic amount of ammonium molybdate. researchgate.net The resulting nitro-substituted compound can then be reduced, for example with sodium sulfide, to yield the corresponding tetra-amino palladium phthalocyanine (PdTAPc). researchgate.net
Chloro-substituted Derivatives: Chloro-substituted analogues are prepared from chloro-substituted phthalonitriles. researchgate.net
Carboxy-substituted Derivatives: The introduction of carboxyl groups can be achieved using trimellitic anhydride as a starting material, which is then converted to the corresponding phthalocyanine. wiley-vch.de
Arylthio-substituted Derivatives: Phthalonitriles with arylthio substituents can be prepared and subsequently cyclized to form tetra(arylthio)-substituted palladium phthalocyanines. researchgate.netmdpi.com
Alkoxy- and Aryloxy-substituted Derivatives: Palladium phthalocyanines bearing multiple alkoxy or aryloxy groups, such as octakis(4-[4-butoxycarbonylphenoxy]butyloxy)phthalocyanine, have been synthesized. These are often prepared by metalating the corresponding pre-formed metal-free phthalocyanine with a palladium salt like bis(benzonitrile)palladium(II) chloride in a solvent such as DMF.
Palladium-catalyzed modifications: Pre-formed iodinated phthalocyanines can undergo palladium-catalyzed coupling reactions, such as the Sonogashira or Heck reactions, to introduce a variety of functional groups, including alkynyl and vinyl moieties. csic.esumich.edu
Table 3: Examples of Other Substituted Palladium Phthalocyanine Analogues
| Substituent Group | Precursor Example | Synthetic Method |
|---|---|---|
| Nitro (-NO₂) | 4-Nitrophthalonitrile | Cyclotetramerization with PdCl₂ and urea |
| Amino (-NH₂) | Tetra-nitro PdPc | Reduction with Sodium Sulfide |
| Alkoxy (-OR) | Octakis-substituted metal-free Pc | Metalation with Bis(benzonitrile)palladium(II) chloride |
This table highlights a selection of synthetic strategies for various analogues.
Purification and Isolation Techniques for Palladium Phthalocyanine Species
The purification and isolation of palladium phthalocyanine and its derivatives are crucial steps to remove unreacted starting materials, by-products, and isomeric impurities. researchgate.net The choice of method depends heavily on the solubility and stability of the specific phthalocyanine species.
Solvent Washing and Extraction: A common initial purification step involves washing the crude product with various solvents to remove impurities. mdpi.com For instance, after synthesis, the solid product can be washed successively with methanol (B129727) and hot alcohol to eliminate intermediates and unreacted components. mdpi.com Soxhlet extraction is another effective technique for removing soluble impurities from the often sparingly soluble phthalocyanine product. sci-hub.se
Chromatography: Column chromatography is a widely used method for purifying soluble phthalocyanine derivatives. umich.edu Silica (B1680970) gel is a common stationary phase, and the eluent is chosen based on the polarity of the compound. For example, a mixture of dichloromethane (B109758) and methanol can be used to purify alkoxy-substituted palladium phthalocyanines. High-performance liquid chromatography (HPLC) can be employed for the separation of isomers, which is often challenging due to the similar properties of the different positional isomers formed during statistical condensation. google.com
Recrystallization: For compounds that exhibit sufficient solubility in a particular solvent, recrystallization can be an effective method to obtain a highly pure crystalline product. umich.edu
Acid Treatment: In some cases, crude phthalocyanines are treated with acid. For the recovery of palladium phthalocyanine from silica gel waste, one process involves dissolving the silica in hydrofluoric acid, in which the palladium complex is insoluble and can be recovered by filtration. google.com
It is important to note that a single purification technique is often insufficient. umich.edu The purity of the final product should be confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy. mdpi.comumich.edu The strong aggregation tendency of phthalocyanines can sometimes complicate purification, as aggregates may trap impurities. umich.edu
Table 4: Common Purification Techniques for Palladium Phthalocyanine Derivatives
| Technique | Description | Application Example |
|---|---|---|
| Solvent Washing | Rinsing the crude product with specific solvents to remove soluble impurities. | Washing with methanol and water after synthesis. mdpi.com |
| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Purification of nipagin-functionalized palladium phthalocyanines. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation, particularly useful for isomers. | Separation of D₂h, C₄h, C₂v, and Cₛ isomers of tetrasubstituted phthalocyanines. google.com |
| Soxhlet Extraction | Continuous extraction with a hot solvent to remove impurities from a solid. | Purification of hexadecafluoro-substituted derivatives. sci-hub.se |
This table summarizes key purification methods and their applications.
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Analysis Methodologies
Spectroscopy is a fundamental tool for probing the molecular structure of chemical compounds by observing their interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules with chromophores—functional groups with low-energy valence electrons—this technique provides valuable information about their electronic structure. shu.ac.uk The absorption of this radiation promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
In 1,1'-Dibenzyl-4,4'-bipyridinium dichloride, the key chromophores are the bipyridinium system and the benzyl (B1604629) groups. The electronic transitions observed are primarily π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch These transitions are characteristic of unsaturated systems and typically result in strong absorption bands. shu.ac.ukuzh.ch The conjugated π-system of the 4,4'-bipyridinium core, extended by the phenyl rings of the benzyl groups, leads to absorption at longer wavelengths compared to isolated double bonds. libretexts.org The spectra of similar bipyridinium derivatives show characteristic absorption bands in the UV region, often around 260 nm, which are attributed to these π → π* transitions. researchgate.net
Table 1: Typical Electronic Transitions in Aromatic and Conjugated Systems
| Transition Type | Description | Typical Wavelength Range (nm) |
|---|---|---|
| π → π * | Excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. | 200 - 700 |
| n → π * | Excitation of a non-bonding electron to a π* anti-bonding orbital. | 200 - 700 |
| σ → σ * | Excitation of an electron from a σ bonding orbital to a σ* anti-bonding orbital. | < 200 |
This interactive table provides a summary of common electronic transitions detectable by UV-Vis spectroscopy.
Vibrational spectroscopy, encompassing both Fourier Transform-Infrared (FT-IR) and Raman techniques, probes the vibrations of molecular bonds. uni-siegen.denih.gov These methods are based on different physical principles: FT-IR measures the absorption of infrared radiation that causes a change in the dipole moment of a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. uni-siegen.deedinst.com Consequently, the two techniques provide complementary information; vibrations that are strong in IR may be weak or absent in Raman, and vice versa. spectroscopyonline.comspectroscopyonline.com
For 1,1'-Dibenzyl-4,4'-bipyridinium dichloride, the FT-IR spectrum provides a characteristic fingerprint based on its functional groups. chemicalbook.com Key vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methylene (B1212753) (-CH₂-) bridges, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the pyridinium (B92312) and phenyl rings, found in the 1600-1400 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending modes for the aromatic rings.
Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds with a center of symmetry. spectroscopyonline.com For this compound, the symmetric breathing modes of the aromatic rings and the C-C stretching of the bipyridine linkage would be prominent in the Raman spectrum. nipne.ro The combination of both techniques allows for a comprehensive assignment of the vibrational modes, confirming the presence of all structural components.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. sigmaaldrich.comwikipedia.orgindianastate.edu It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, which causes transitions between nuclear spin states. sigmaaldrich.comlibretexts.org The precise resonance frequency of a nucleus is dependent on its local chemical environment, providing detailed structural information. wikipedia.org
For 1,1'-Dibenzyl-4,4'-bipyridinium dichloride, both ¹H and ¹³C NMR spectroscopy are used for structural confirmation. spectrabase.com
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the benzyl groups and the bipyridinium core. The aromatic protons of the phenyl rings would appear as multiplets in the aromatic region (typically δ 7-8 ppm). The protons of the pyridinium rings would be shifted downfield due to the positive charge on the nitrogen atoms, appearing at δ 8-9 ppm. The methylene (-CH₂-) protons would appear as a singlet around δ 5-6 ppm.
¹³C NMR: The carbon NMR spectrum would complement the ¹H data, showing distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the bipyridinium linkage and the carbons of the phenyl and pyridinium rings. acs.org
The chemical shifts, integration of signal intensities, and spin-spin splitting patterns observed in the NMR spectra allow for an unambiguous assignment of the entire molecular structure. wikipedia.orglibretexts.org
Table 2: Predicted ¹H NMR Chemical Shifts for 1,1'-Dibenzyl-4,4'-bipyridinium dichloride
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridinium (ortho to N) | ~8.8 - 9.2 | Doublet |
| Pyridinium (meta to N) | ~8.2 - 8.5 | Doublet |
| Phenyl (benzyl group) | ~7.3 - 7.6 | Multiplet |
| Methylene (-CH₂-) | ~5.5 - 6.0 | Singlet |
This interactive table summarizes the expected proton NMR signals for the compound.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. europa.eu It is used to determine the exact molecular mass and elemental composition of a compound and to elucidate its structure by analyzing the fragmentation patterns of the molecule upon ionization. europa.eumdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition from an accurate mass measurement. europa.eu
For 1,1'-Dibenzyl-4,4'-bipyridinium dichloride, which is a salt, electrospray ionization (ESI) is a suitable technique. The analysis would detect the dication [M]²⁺ at an m/z corresponding to half its mass. The primary peak in the mass spectrum would correspond to the benzyl fragment (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl-nitrogen bond. chemicalbook.com Analysis of the fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), provides conclusive evidence for the connectivity of the atoms within the molecule. europa.eunih.gov The fragmentation is induced by raising the internal energy of the selected parent ion, leading to bond breakages that reveal the underlying molecular structure. mdpi.commdpi.com
Morphological and Film Structure Analysis
When 1,1'-Dibenzyl-4,4'-bipyridinium dichloride is used to form thin films, microscopic techniques are essential for characterizing the surface structure.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. encyclopedia.pubnist.gov It works by scanning a sharp tip attached to a flexible cantilever across a sample surface. rsc.orglucideon.com Forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a three-dimensional topographic map of the surface. lucideon.com AFM can be operated in different modes, such as contact mode or tapping mode, to measure surface topography and quantitatively determine parameters like surface roughness. nanosurf.com
In the context of films formed from 1,1'-Dibenzyl-4,4'-bipyridinium dichloride or related viologen-based materials, AFM is used to:
Quantify Surface Roughness: To calculate statistical parameters such as the root-mean-square (RMS) roughness, which is critical for applications in electronics and sensors where a smooth and uniform surface is often required. nist.govnanosurf.com
Identify Defects: To locate and characterize any pinholes, cracks, or aggregates on the film surface.
The ability of AFM to operate in air or liquid with minimal sample preparation makes it an invaluable tool for characterizing the surface of organic and polymeric films. encyclopedia.publucideon.com The data obtained can be correlated with film deposition parameters and the ultimate performance of the material in a device. nist.gov
Table 3: Compounds Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 1,1'-Dibenzyl-4,4'-bipyridinium dichloride | 1102-19-8 | C₂₄H₂₂Cl₂N₂ |
| 4,4'-Bipyridine | 553-26-4 | C₁₀H₈N₂ |
Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure
Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography and nanostructural features of Palladium Phthalocyanine (B1677752). SEM analyses have revealed that the morphology of PdPc can vary significantly depending on the synthesis and deposition methods, leading to diverse structures ranging from thin films to complex nanowires.
Research on PdPc thin films deposited by thermal evaporation frequently shows a granular surface structure. shu.ac.ukepjap.org The size of these grains can be influenced by deposition conditions. For instance, one study reported granular structures with a grain size of 150–220 nm. shu.ac.uk Other analyses of thermally evaporated PdPc thin films have identified spherical, nanosized particles with grain sizes ranging from 30 to 60 nm. epjap.orgresearchgate.netcambridge.org
More complex nanostructures have also been fabricated and analyzed. Using a physical vapor deposition (PVD) method, PdPc has been grown into well-defined nanowires (NWs). mdpi.com SEM imaging confirmed the formation of these nanowires with thicknesses varying between approximately 0.04 µm and 0.36 µm and lengths from 7.3 µm to 17.7 µm. mdpi.com In addition to uniform nanowires, the growth of unique "nanoflowers" has been observed, which are thought to form from the aggregation of the precursor material during deposition. mdpi.com The morphology of hybrid materials, such as PdPc combined with Ketjenblack (KB) carbon, has also been examined, showing uniform adherence of the macrocycle in a cage-like chain connectivity. rsc.org
| Sample Form | Observed Morphology | Dimension Details | Reference |
|---|---|---|---|
| Thin Film | Granular Structure | 150–220 nm grain size | shu.ac.uk |
| Thin Film | Spherical Nanoparticles | 30–60 nm grain size | epjap.orgresearchgate.net |
| Nanowires (NWs) | Wire-like Structures | Thickness: 0.04–0.36 µm; Length: 7.3–17.7 µm | mdpi.com |
| Nanostructure | Nanoflower | Formed by precursor aggregation | mdpi.com |
| Hybrid Composite (Pd(II)TNPc+KB) | Cage-like Chain Connectivity | Uniform adherence of macrocycle with KB | rsc.org |
X-ray Diffraction (XRD) for Crystalline and Thin Film Structure
X-ray Diffraction (XRD) is essential for determining the crystalline structure and phase properties of Palladium Phthalocyanine. Phthalocyanines are known to be polymorphic, commonly existing in metastable α (alpha) and stable β (beta) forms, among others like the γ (gamma) phase. mdpi.comcore.ac.ukresearchgate.net
XRD analysis of PdPc powder and nanowires has confirmed the presence of the α-phase. mdpi.com The diffraction pattern for PdPc powder showed characteristic Bragg peaks at 2θ values of 6.62°, 7.26°, 9.44°, and 15.61°, which are indicative of the α-phase. mdpi.com Similarly, PdPc nanowires exhibited peaks at 6.68° and 7.29°, also suggesting the α-phase structure. mdpi.com A phase transition from the α to the β form can be induced by post-deposition annealing at temperatures above 200 °C. researchgate.net
When deposited as thin films, PdPc often exhibits a high degree of preferential orientation relative to the substrate surface. shu.ac.uk XRD patterns of thin films frequently show a dominant diffraction peak corresponding to a specific crystal plane. One common observation is a single, high-intensity peak at a 2θ value of approximately 6.75°, which is identified as the (200) plane of the tetragonal α-phase, corresponding to a lattice spacing (d) of 13.1 Å. researchgate.net Another study on thin films reported a series of reflections from (00l) planes, specifically (001), (002), (003), (004), and (005), further confirming a highly ordered and oriented crystalline structure parallel to the substrate. shu.ac.uk The inclination angle of the PdPc macrocycles relative to the substrate has been calculated to be 86.8° in films deposited on cold substrates. core.ac.uk
| Sample Form | Crystalline Phase | Key 2θ Peaks / Reflections | Reference |
|---|---|---|---|
| Powder | α-Phase | 6.62°, 7.26°, 9.44°, 15.61° | mdpi.com |
| Nanowires | α-Phase | 6.68°, 7.29°, 9.58°, 15.72° | mdpi.com |
| Thin Film | α-Phase | Single peak at ~6.75° (200 plane) | researchgate.net |
| Thin Film | α-Phase | Series of (00l) reflections | shu.ac.uk |
| Single Crystal | α-PdPc and γ-PdPc | Monoclinic space groups (C2/c and P21/n) | core.ac.uk |
Elemental Analysis and Compositional Verification
Elemental analysis is crucial for confirming the stoichiometry and purity of the synthesized Palladium Phthalocyanine. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS/EDX) and combustion analysis (CHN analysis) are commonly employed for this purpose.
EDS analysis performed on PdPc nanowires provides qualitative and quantitative information about their elemental makeup. mdpi.com One such analysis of nanowires on an interdigitated gold electrode detected Carbon (C), Nitrogen (N), and Palladium (Pd), along with elements from the substrate (Gold and Silicon). mdpi.com The elemental composition was reported with specific mass percentages, confirming the presence of the core elements of PdPc. mdpi.com Another study using an elemental analyzer on a synthesized palladium(II) tetranitrophthalocyanine complex determined the percentages of C, H, and N, while the palladium content was identified using EDX coupled with SEM. rsc.org
Other characterization reports also consistently use elemental analysis to verify their synthesized products. For instance, the elemental analysis (CHN) results for various PdPc complexes have been shown to be in good agreement with the calculated theoretical values. researchgate.netdergipark.org.tr In one case, the analysis of a PdPc derivative covalently bound to a support material yielded percentages for C, H, N, and Pd, which were then used to calculate the loading of the molecule on the support. amazonaws.com
| Analysis Method | Sample | Detected Elements & Mass % | Reference |
|---|---|---|---|
| EDS | PdPc NWs on Gold Electrode | C: 51.78%, N: 14.64%, Pd: 3.54% (Substrate Au, Si also detected) | mdpi.com |
| EDS | PdPc NWs on Aluminum Substrate | C: 43.10%, N: 5.40%, Pd: 1.27% (Substrate Al also detected) | mdpi.com |
| Elemental Analyzer (C,H,N) & EDX (Pd) | Palladium(II) tetranitrophthalocyanine | Confirmation of C, H, N, and Pd composition | rsc.org |
| Elemental Analysis (CHN) | PdPc Complexes | Results in good agreement with calculated values | researchgate.net |
| Elemental Analysis | PdPc-Functionalized Support | C: 19.54%, H: 2.89%, N: 3.68%, Pd: 2.01% | amazonaws.com |
Theoretical and Computational Investigations of Palladium Phthalocyanine
Electronic Structure and Molecular Orbital Theory
The electronic structure of PdPc has been extensively studied to understand its optical and charge-transport properties. mdpi.com These studies often involve sophisticated quantum chemical calculations to model the behavior of electrons within the molecule.
Density Functional Theory (DFT) is a primary computational method for investigating the ground-state properties of PdPc and its derivatives. nih.gov Researchers employ DFT to optimize the molecular geometry, calculating key parameters such as bond lengths and angles. mdpi.comshu.ac.uk For instance, the optimized Pd–N bond length in the planar structure of the PdPc molecule has been calculated to be 2.006 Å. mdpi.com
DFT calculations are also used to determine the stability of the complexes and to estimate interaction energies with other molecules. shu.ac.uknih.gov The B3LYP functional is a commonly used method for predicting ground-state properties of phthalocyanine (B1677752) complexes. nih.gov To account for van der Waals forces, especially in studies of gas adsorption, long-range correction schemes like the Grimme D3-DFT method are incorporated. nih.gov These calculations confirm that optimized molecular geometries represent the lowest energy structures by ensuring the absence of imaginary vibrational frequencies. nih.gov
Table 1: Selected DFT Calculation Parameters for Palladium Phthalocyanine Derivatives
| Compound | Functional/Method | Basis Set | Key Finding | Reference |
|---|---|---|---|---|
| PdPc(Im)₄ | B3LYP-GD3/SDD | - | Optimized molecular structure, band gap calculation. | mdpi.com |
| PdPc | BP86/def2-SVP | def2-SVP | Stability and interaction energy with NH₃ and H₂. | shu.ac.uk |
| PdPc(Imdz) | B3LYP | 6-311G(d, p) and sdd | Determination of total energy and vibrational frequencies. | mdpi.com |
This table is interactive. Click on the headers to sort.
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited states of PdPc and simulating its electronic absorption spectra. mdpi.comnih.gov This method allows for the interpretation of the characteristic UV-Vis spectra of phthalocyanines, which feature an intense Q-band in the visible region (650-670 nm) and a Soret (or B-band) in the near-UV region (320-330 nm). mdpi.comrsc.org
TD-DFT calculations can accurately predict the energies of these electronic transitions. worldscientific.com For example, a study on tetra(imidazole) of palladium phthalocyanine (PdPc(Im)₄) in a DMSO solvent showed a good correlation between the TD-DFT simulated UV-Vis spectrum and experimental results. mdpi.comnih.govresearchgate.net The calculations help assign specific transitions; the Q-band is typically attributed to the π→π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net Relativistic TD-DFT calculations that include spin-orbit coupling are particularly important for heavy metals like palladium, enabling the investigation of properties like phosphorescence. acs.org While powerful, TD-DFT has known limitations, such as potential overestimation of excitation energies and challenges in correctly describing charge-transfer processes. acs.orgmdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Characterization)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of PdPc. nih.gov The HOMO and LUMO are the key orbitals involved in electronic transitions. researchgate.net In PdPc, the HOMO is characterized by electron density centered on the phthalocyanine ligand, while the LUMO has some density on the Pd–N bonds. mdpi.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that indicates the molecule's stability and its potential as a semiconductor. nih.govacs.org Soft molecules are noted to have a smaller HOMO-LUMO gap, making them more reactive and able to donate electrons. rsc.org
DFT calculations are the standard method for determining the energies of these orbitals. For various PdPc derivatives, the calculated energy gap is consistently found to be around 2.2-2.3 eV, indicating semiconductor behavior. mdpi.commdpi.comacs.org This low energy gap suggests a high ability for the molecule to donate or accept an electron. acs.org The HOMO-LUMO gap can be influenced by the central metal and peripheral substituents. mdpi.comrsc.org
Table 2: Frontier Molecular Orbital Energies of Palladium Phthalocyanine Derivatives
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg) (eV) | Reference |
|---|---|---|---|---|---|
| PdPc(Im)₄ | DFT-B3LYP | - | - | 2.23 | mdpi.com |
| PdPc(Imdz) | DFT | -5.54 | -3.27 | 2.26 | mdpi.com |
| PdPc(Imz)₄ | DFT | -5.5381 | -3.2745 | 2.263 | acs.org |
This table is interactive. Click on the headers to sort.
Photophysical Process Modeling and Simulation
The photophysical properties of PdPc, such as fluorescence and phosphorescence, are dictated by the processes that follow photoexcitation. Computational modeling plays a key role in elucidating these complex dynamics. Due to the "heavy atom effect" of the central palladium atom, intersystem crossing from the lowest excited singlet state (S₁) to the lowest triplet state (T₁) is a highly efficient process. acs.orgmdpi.com
This efficiency leads to distinct luminescence properties. Unlike non-luminescent nickel analogues, PdPc complexes exhibit both deep-red fluorescence from the S₁ state and near-infrared (NIR) phosphorescence from the T₁ state. acs.org Transient absorption experiments combined with relativistic spin-orbit TD-DFT calculations confirm that the T₁ state is populated directly from the S₁ state and decays back to the ground state (S₀). acs.org The T₁ state energy level for a palladium tetrasulfonyl phthalocyanine was determined to be 1.25 eV through a combination of phosphorescence emission experiments and TD-DFT computations. rsc.org The confinement of PdPc within mesoporous materials like MCM-41 has also been modeled, showing that such confinement can deform the molecule and alter the lifetimes of its excited states. acs.org
Simulation of Intermolecular Interactions and Aggregation Behavior
The interaction of PdPc molecules with their environment (solvents, analytes) and with each other (aggregation) is critical for their application in areas like chemical sensing and materials science. shu.ac.ukmdpi.com Theoretical simulations are used to model these interactions at a molecular level.
The atom-atom potential method has been used to model the intermolecular interactions of PdPc in Shpol'skii matrices, providing insight into how the solvent environment affects the molecule's spectral properties. researchgate.net For interactions with small volatile organic compounds (VOCs), calculations have shown that the coordination of the volatiles to the central palladium atom often dominates the interaction energy, more so than π-system stacking. nih.gov For example, DFT calculations explained the different mechanisms of resistance change when PdPc films interact with ammonia (B1221849) (NH₃) versus hydrogen (H₂). mdpi.com Ammonia was found to interact with the central palladium ion, forming a complex with charge transfer. mdpi.com
Classical molecular dynamics (MD) simulations, using ab initio-derived interaction potentials, can model the behavior of phthalocyanines in aqueous solutions, describing the key factors that determine the interactions between water molecules and the macrocycle. aip.org The aggregation behavior of phthalocyanines, which significantly alters their optical properties, is also a subject of computational study. The formation of specific aggregate types, such as H-type (face-to-face) or J-type (edge-to-edge) aggregates, can be induced by interactions with ions like Pd(II) and is observable through shifts in the UV-Vis spectrum. rsc.org
Photophysical and Photochemical Processes
Electronic Absorption and Emission Characteristics
The electronic absorption spectrum of palladium phthalocyanine (B1677752) and its derivatives is characterized by two principal absorption bands, known as the Q-band and the B-band (or Soret band). These arise from π-π* transitions within the highly conjugated 18-π electron system of the phthalocyanine macrocycle.
The most prominent feature in the visible region of the spectrum is the intense Q-band, which typically appears in the red to near-infrared region (600–800 nm). This band is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring. For metallated phthalocyanines like PdPc, the Q-band is typically a single, intense peak. For instance, thin films of PdPc show a distinct Q-band in the visible region. researchgate.net The exact position of the Q-band can be influenced by substituents on the phthalocyanine periphery. For example, palladium(II) 1,4,8,11,15,18,22,25-octa-n-butoxyphthalocyanine [PdPc(OBu)8] exhibits a Q-band with a maximum around 730 nm.
At higher energies, in the near-UV region (around 300-400 nm), lies the B-band, also known as the Soret band. This band originates from transitions from deeper π orbitals to the LUMO. researchgate.net The B-band is generally less intense than the Q-band. researchgate.net The presence of these two distinct bands is a hallmark of phthalocyanine and porphyrin-type molecules. researchgate.net
| Compound | Q-Band Maximum | B-Band (Soret) Region | Solvent/State |
| Palladium Phthalocyanine (PdPc) | Visible Region | ~300-400 nm | Thin Film |
| PdPc(OBu)8 | ~730 nm | Not specified | Not specified |
| Tetrasulfonyl-substituted Pd-Pc | Not specified | Not specified | Not specified |
Excited State Dynamics and Energy Transfer
Upon absorption of light, palladium phthalocyanine is promoted to an excited singlet state. The presence of the heavy palladium atom significantly influences the subsequent de-excitation pathways, promoting efficient intersystem crossing to the triplet state.
Due to the heavy atom effect of the palladium center, intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁) is a highly efficient process in PdPc and its derivatives. This leads to high triplet quantum yields. The lifetimes of these triplet states are crucial for their application in areas like photodynamic therapy and photon upconversion.
Studies on substituted palladium phthalocyanines have provided quantitative data on these parameters. For example, a tetrasulfonyl-substituted palladium phthalocyanine (Pd-Pc) was found to have a prolonged triplet state lifetime of 15.9 µs. rsc.org Another derivative, PdPc(OBu)8, has been reported to have a triplet state lifetime of 3.5 µs. rsc.org The triplet state energy level (T₁) for the tetrasulfonyl-substituted Pd-Pc was determined to be 1.25 eV. rsc.org In a separate study, the triplet energy levels for 3,7,11,15-tetra(tert-butyl)phthalocyanine palladium (TBPcPd) and 3,7,11,15-tetra(pentyloxy)phthalocyanine palladium (POPcPd) were calculated to be 1.222 eV and 1.209 eV, respectively, based on their phosphorescence peaks. nih.gov
| Compound | Triplet State Lifetime (τ_T) | Triplet State Energy (T₁) |
| Tetrasulfonyl-substituted Pd-Pc | 15.9 µs | 1.25 eV |
| PdPc(OBu)8 | 3.5 µs | Not specified |
| TBPcPd | Not specified | 1.222 eV |
| POPcPd | Not specified | 1.209 eV |
The efficient population of the long-lived triplet state allows for energy transfer to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). High ΦΔ values are a key characteristic of effective photosensitizers.
For a palladium(II) phthalocyanine complex, a high singlet oxygen quantum yield of 0.77 was reported in DMSO. researchgate.net Another study on a series of alpha octa(alkyl-substituted) palladium phthalocyanines measured singlet oxygen quantum yields ranging from 0.49 to 0.93. rsc.org These high values underscore the potential of palladium phthalocyanines in applications requiring photosensitized oxidation.
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| Palladium(II) Phthalocyanine complex | 0.77 | DMSO |
| Alpha octa(alkyl-substituted) PdPc | 0.49 - 0.93 | 1% v/v pyridine in toluene |
The long-lived triplet states of palladium phthalocyanines can also participate in triplet-triplet annihilation (TTA) upconversion. In this process, a PdPc derivative acts as a triplet photosensitizer, absorbing low-energy light and transferring its triplet energy to an acceptor-annihilator molecule. Two of these energized acceptor molecules can then interact (annihilate) to produce one molecule in a higher-energy excited singlet state, which then emits a higher-energy (upconverted) photon.
For instance, PdPc(OBu)8 has been successfully used as a sensitizer for red-to-yellow upconversion with rubrene as the annihilator. acs.orgnih.gov The process was confirmed by the quadratic dependence of the upconverted fluorescence intensity on the incident laser power. acs.orgnih.gov In a solid-state film, this system achieved a maximum upconversion quantum yield of 3.6 × 10⁻²% with near-infrared excitation at 730 nm. acs.org Similarly, tetrasulfonyl-substituted Pd-Pc has been used for deep-red to visible upconversion with a quantum yield of 0.63%. rsc.org
| Sensitizer | Annihilator | Upconversion Quantum Yield (Φ_UC) | Excitation Wavelength |
| PdPc(OBu)8 | Rubrene | 3.6 × 10⁻²% (solid film) | 730 nm |
| Tetrasulfonyl-substituted Pd-Pc | Not specified | 0.63% | 658 nm |
| TBPcPd | Rubrene | 8.03% | 655 nm |
Photostability and Degradation Pathways in Environmental Contexts
The photostability of a photosensitizer is critical for its practical applications. In aerated solutions, the generation of singlet oxygen by excited palladium phthalocyanine can lead to the degradation of surrounding molecules and, in some cases, the photosensitizer itself. For example, in the presence of oxygen, the selective excitation of a palladium phthalocyanine sensitizer led to the rapid decomposition of the annihilator rubrene. acs.orgnih.gov
The photocatalytic properties of palladium phthalocyanines have also been harnessed for the degradation of environmental pollutants. For example, a palladium phthalocyanine immobilized on a mesoporous polymer was used for the photocatalytic degradation of 4-methylphenol under visible light, achieving a 97% degradation rate. rsc.org This highlights a potential environmental application where the photochemical properties of PdPc are utilized for remediation.
Advanced Materials Science Applications and Functionalization
Applications in Sensing Technologies
The semiconducting nature and high chemical stability of Palladium Phthalocyanine (B1677752) make it a prime candidate for the active layer in various chemical sensors. mdpi.comshu.ac.uk Its ability to interact with different gas molecules and translate these interactions into measurable electrical or optical signals is the basis for its application in this field.
Chemiresistive sensors operate by measuring the change in electrical resistance of a material upon exposure to a target analyte. osti.gov Palladium Phthalocyanine has been effectively utilized in such sensors, often in the form of nanostructures like nanowires or thin films, due to its p-type semiconductor behavior. researchgate.netmdpi.com
Nitrogen Dioxide (NO₂): Palladium Phthalocyanine nanowire sensors have demonstrated high sensitivity for the detection of Nitrogen Dioxide (NO₂) at sub-parts-per-million (ppm) concentrations at room temperature. researchgate.netmdpi.comnih.gov Studies report clear and stable responses to NO₂ concentrations as low as 0.5 ppm. researchgate.netmdpi.com The sensing capability is attributed to the p-type semiconducting nature of the non-substituted metal phthalocyanine. mdpi.com Research has also explored hybrid materials, such as combining fluorinated iron phthalocyanine with reduced graphene oxide, to achieve even lower detection limits for NO₂, reaching the parts-per-billion (ppb) range. acs.orgnih.gov
Hydrogen (H₂): For hydrogen detection, Palladium Phthalocyanine is often used in bilayer structures, where a thin film of palladium is deposited on top of the PdPc layer. shu.ac.ukresearchgate.netspacedaily.com The palladium layer provides high permeability and selectivity for hydrogen. researchgate.netspacedaily.com Hydrogen molecules dissociate on the palladium surface and then interact with the underlying phthalocyanine film, causing a change in its electrical resistance. shu.ac.ukspacedaily.com These sensors can detect hydrogen in concentrations ranging from 0.5% to 4% at temperatures around 30-40°C. icm.edu.pl While PdPc films alone are not highly sensitive to low concentrations of hydrogen, the bilayer structure significantly improves sensor performance compared to a single palladium layer. shu.ac.ukresearchgate.net
Dimethyl Methylphosphonate (DMMP): Bilayer structures of phthalocyanine-palladium have been successfully investigated for the detection of Dimethyl Methylphosphonate (DMMP), a simulant for nerve agents like sarin. researchgate.netresearchgate.netmdpi.com These sensors operate at room temperature, with the palladium film acting as a catalytic layer. researchgate.net The interaction with DMMP, a highly polar molecule, induces a change in the electrical resistance of the phthalocyanine layer. researchgate.net Studies using metal-free phthalocyanine (H₂Pc) and cobalt phthalocyanine (CoPc) with a palladium overlayer have demonstrated sensitivity to DMMP vapor. researchgate.netresearchgate.net
Table 1: Performance of Palladium Phthalocyanine-Based Gas Sensors for Specific Analytes
| Analyte | Sensor Configuration | Detection Range | Key Findings | Reference(s) |
|---|---|---|---|---|
| Nitrogen Dioxide (NO₂) | PdPc Nanowires | 0.5 ppm - 4 ppm | Stable detection in the sub-ppm range at room temperature. | researchgate.netmdpi.com |
| Hydrogen (H₂) | Pd/PdPc Bilayer Film | 1000 ppm - 5000 ppm | Bilayer structure enhances sensitivity and response. | shu.ac.uk |
| Hydrogen (H₂) | Pd/H₂Pc Bilayer (SAW) | 0.5% - 4% | Operates at low temperatures (30-40°C). | icm.edu.pl |
| DMMP | H₂Pc/Pd Bilayer Film | ~60 ppb | Sensitive at room temperature; response mechanism is likely physisorption. | researchgate.netresearchgate.net |
| DMMP | CoPc/Pd Bilayer Film | Not specified | Investigated for nerve agent simulant detection. | researchgate.netresearchgate.net |
The interaction between Palladium Phthalocyanine and gas analytes can be broadly categorized into chemisorption and physisorption.
Chemisorption involves the formation of a chemical bond between the analyte and the sensor surface, leading to a significant and often irreversible change in electronic properties. acs.org In the context of modified palladium phthalocyanine, such as palladium(II) tetraaminophthalocyanine (PdTAPc), immobilization on an electrode surface occurs via chemisorption. researchgate.net For hydrogen sensing in Pd/MPc bilayers, the mechanism involves a chemical reaction between hydrogen and pre-adsorbed oxygen on the surface, which modulates the charge carrier concentration in the semiconductor. shu.ac.uk
A variety of fabrication techniques are employed to create PdPc-based sensing devices, each tailored to optimize performance for specific applications.
Physical Vapor Deposition (PVD): This is a common method for creating both nanowire and thin film sensors. researchgate.netmdpi.comresearchgate.net For nanowire sensors, PdPc is deposited via PVD onto interdigitated gold electrodes (IDEs), resulting in nanostructures that bridge the electrodes. mdpi.commdpi.com For thin film sensors, the material is thermally evaporated in a vacuum onto substrates. shu.ac.ukresearchgate.net
Bilayer and Hybrid Structures: To enhance sensitivity and selectivity, bilayer structures are frequently fabricated. This typically involves sequentially depositing a phthalocyanine layer followed by a thin palladium film using PVD or chemical vapor deposition (CVD). shu.ac.ukmdpi.comsemanticscholar.org These layers can be deposited on various transducers, including platinum interdigitated electrodes and substrates for Surface Acoustic Wave (SAW) sensors. icm.edu.plmdpi.com Hybrid composites, such as palladium nanoparticles decorating copper phthalocyanine films, are also created to provide large adsorption sites and enhance catalytic activity. ama-science.org
Device Configuration: The most common configuration for these chemiresistive sensors is an interdigitated electrode (IDE) structure. mdpi.commdpi.com The IDEs, often made of gold or platinum, are coated with the PdPc sensing layer. mdpi.comresearchgate.netmdpi.com The change in current or resistance across these electrodes is then measured to determine the analyte concentration. mdpi.com
Beyond the analytes mentioned above, Palladium Phthalocyanine and related structures are also effective in detecting humidity and oxygen.
Humidity Sensing: Chemiresistors based on PdPc thin films have been successfully used as humidity sensors. shu.ac.ukresearchgate.net These sensors show good sensitivity and reversibility when exposed to relative humidity (RH) levels ranging from 20% to 90%. researchgate.net The sensing mechanism involves the interaction of water molecules with the PdPc film, which alters its conductivity. The response and recovery times are on the order of tens of seconds. researchgate.net
Oxygen Sensing: The detection of oxygen using palladium complexes often relies on an optical mechanism known as phosphorescence quenching. worldscientific.comnih.govworldscientific.comacs.org Palladium porphyrins, which are structurally related to phthalocyanines, are used to create sensing films. worldscientific.comworldscientific.com In the absence of oxygen, the film exhibits strong phosphorescence when excited by light. When oxygen is present, it quenches this phosphorescence, and the decrease in emission intensity is proportional to the oxygen concentration. worldscientific.com Another proposed mechanism for chemiresistive oxygen sensing involves the formation of charge-transfer complexes between oxygen and the metal phthalocyanine at the air-film interface, which injects hole charge carriers into the p-type semiconductor film. mdpi.com
Table 2: Characteristics of PdPc-Based Humidity and Oxygen Sensors
| Analyte | Sensor Type | Sensing Principle | Key Performance Metrics | Reference(s) |
|---|---|---|---|---|
| Humidity | Chemiresistor | Change in conductivity | 20-90% RH range; Response time: 35-45s; Recovery time: 75-105s. | researchgate.net |
| Oxygen | Optical Sensor | Phosphorescence quenching | High sensitivity (I₀/I₁₀₀ = 17.7); Response time (Ar → O₂): 36s. | worldscientific.com |
| Oxygen | Chemiresistor | Charge-transfer complex formation | O₂ interaction leads to the formation of oxidized MPc⁺ and injection of holes. | mdpi.com |
Chemiresistive Gas Sensors and Detection Mechanisms
Role in Energy Conversion Systems
The favorable electronic and optical properties of Palladium Phthalocyanine extend its utility to energy conversion applications, particularly in the field of organic photovoltaics (solar cells).
Studies have shown that incorporating Palladium Phthalocyanine as the p-type donor layer in p-i-n type organic solar cells can significantly enhance the power conversion efficiency (PCE). aip.org This improvement is largely attributed to the longer exciton (B1674681) diffusion length in PdPc compared to other commonly used metal phthalocyanines like Zinc Phthalocyanine (ZnPc). aip.orgaip.org A more efficient exciton diffusion means that more photo-generated excitons can reach the donor-acceptor interface to be separated into free charge carriers before they recombine, thus increasing the photocurrent. aip.org An optimized solar cell structure using a PdPc p-layer in conjunction with a ZnPc:C₆₀ mixed interlayer has achieved a PCE of 3.7%. aip.org
Furthermore, Palladium Phthalocyanine has been investigated for its role in triplet-triplet annihilation upconversion. acs.orgrsc.org This process converts lower-energy photons (e.g., red light) into higher-energy photons (e.g., yellow light), which can then be absorbed by a solar cell material. PdPc acts as a triplet sensitizer, efficiently absorbing red light and transferring the energy to an acceptor/annihilator molecule. acs.org This mechanism holds potential for improving the efficiency of solar cells by allowing them to utilize a broader portion of the solar spectrum.
Photovoltaic Cells and Organic Solar Cell Architectures
Palladium Phthalocyanine is a promising candidate for the active layer in organic photovoltaic devices. mdpi.com Its utility stems from its nature as a p-type organic semiconductor and its ability to form efficient heterojunctions with n-type materials like fullerene (C60) and perylene (B46583) tetracarboxylic diimide (PTCDI) derivatives. aip.orgaip.org
Research has demonstrated the effectiveness of PdPc in various organic solar cell (OSC) architectures, including planar heterojunction and p-i-n structures. In a direct comparison of planar heterojunction cells, a device using PdPc as the donor layer and C60 as the acceptor (PdPc/C60) achieved a power conversion efficiency (PCE) of 2.7%, outperforming an analogous zinc phthalocyanine (ZnPc/C60) cell, which showed a PCE of 1.9%. aip.org The improved performance of the PdPc-based cell was attributed to a higher short-circuit current density (Jsc). aip.org
Further enhancements have been achieved using a p-i-n device structure, which incorporates an intrinsic mixed layer between the p-type and n-type layers to improve charge generation and collection. aip.org By substituting the ZnPc p-layer with a PdPc p-layer in a p-layer/ZnPc:C60/C60 architecture, the PCE was boosted from 3.2% to 3.7%. aip.org This improvement is linked to the more efficient exciton diffusion in PdPc compared to ZnPc. aip.org
The table below summarizes the performance of various solar cells incorporating Palladium Phthalocyanine.
| Device Structure | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) | Reference |
| ITO/PdPc/C60/BCP/Ag | 4.4 | 0.52 | 63 | 2.7 | aip.org |
| ITO/PdPc/PTCDI-A/BCP/Ag | ~5.0 | - | 63 | 2.0 | aip.org |
| ITO/PdPc/ZnPc:C60 (20nm)/C60/BCP/Ag | 6.9 | 0.54 | 68 | 3.7 | aip.org |
| ITO/PdPc(Im)₄ (hypothetical) | - | - | - | >5% | nih.gov |
Data sourced from studies on thermally evaporated thin films under AM 1.5G illumination.
Derivatives such as palladium tetrakis (imidazole) phthalocyanine (PdPc(Imz)₄) have also been investigated, showing semiconductor behavior with a calculated energy gap of 2.263 eV, indicating potential for photovoltaic applications. acs.org
Evaluation as Hole Transport Materials (HTMs) in Perovskite Solar Cells
Hole Transport Materials (HTMs) are a critical component in perovskite solar cells (PSCs), responsible for efficiently extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode. d-nb.inforesearchgate.net An ideal HTM should possess high hole mobility, suitable energy levels aligned with the perovskite's valence band, and good stability. d-nb.inforesearchgate.net Commonly used HTMs include Spiro-OMeTAD and PTAA. researchgate.netdyenamo.se
While Palladium Phthalocyanine exhibits many properties of a p-type semiconductor, including a suitable highest occupied molecular orbital (HOMO) energy level (around -5.5381 eV for some derivatives), its specific evaluation as a primary HTM in perovskite solar cell architectures is not extensively documented in the reviewed literature. nih.govacs.org Research on HTMs for PSCs has largely focused on other classes of organic and inorganic materials. d-nb.infonih.govmdpi.com The potential of PdPc in this specific role remains an area for further investigation, distinguishing it from its more established use as a donor layer in organic solar cells.
Exciton Diffusion Length and Charge Carrier Mobility in PdPc Thin Films
The efficiency of organic solar cells is heavily dependent on the exciton diffusion length and charge carrier mobility of the active materials. An exciton, a bound electron-hole pair generated by light absorption, must travel to a donor-acceptor interface to be separated into free charges. aip.org
The table below lists key electronic properties reported for Palladium Phthalocyanine thin films.
| Property | Reported Value | Comparison / Context | Reference |
| Exciton Diffusion Length | 13.3 nm | Longer than conventional phthalocyanines like CuPc and ZnPc (~6 nm). aip.orgaip.org | aip.org |
| Hole Mobility | 2.5 x 10⁻⁵ cm²/Vs | Measured for vacuum-deposited thin films. | shu.ac.uk |
| Hole Mobility (derivative) | 0.02 cm²/Vs (as-deposited) - 0.70 cm²/Vs (annealed) | For a liquid crystalline derivative (PdPc₆), showing the impact of film morphology. | aip.org |
These favorable properties underscore PdPc's utility in photoresponsive organic thin-film transistors (OTFTs) and as an active material in photovoltaic applications. researchgate.netshu.ac.uk
Catalytic Applications and Reaction Mechanisms
Beyond its applications in materials science, Palladium Phthalocyanine also functions as a robust catalyst in various organic reactions. Its stable macrocyclic structure can effectively host a catalytically active palladium center.
Organic Transformations Catalyzed by Palladium Phthalocyanine
Palladium Phthalocyanine and its derivatives have been successfully employed as homogeneous or heterogeneous catalysts for important carbon-carbon bond-forming reactions and oxidation processes. nih.govresearchgate.net
The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental tool in organic synthesis. nih.gov Palladium Phthalocyanine complexes have emerged as highly efficient catalysts for this transformation, demonstrating notable activity even under mild conditions. researchgate.netresearchgate.net
Studies have shown that peripherally substituted palladium(II) octaalkoxy- and octaphenoxyphthalocyanines can catalyze the Sonogashira coupling of terminal alkynes with p-substituted aryl bromides at room temperature, co-catalyzed by a copper source. researchgate.net This represents a significant advancement, as traditional palladium catalysts often require elevated temperatures for less reactive aryl bromides. researchgate.net The use of these phthalocyanine complexes helps prevent the formation of inactive palladium black, leading to a more stable and active catalytic system. researchgate.net
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield | Reference |
| Aryl Iodide | Terminal Acetylene | Pd(OAc)₂/Urea (B33335) | Ambient Temp, Cu/Amine-free | Good | nih.gov |
| Aryl Bromide | Terminal Alkyne | Pd(II) Octaalkoxyphthalocyanine / CuI | Room Temp | Good | researchgate.net |
| 5-Iodo-uridine | Terminal Acetylene | Palladium-catalyzed | Room Temp, DMF | Good | researchgate.net |
Palladium-catalyzed aerobic oxidations provide an environmentally friendly method for synthesizing oxygenated organic compounds, using molecular oxygen as the ultimate oxidant. nih.gov In many of these systems, the key challenge is the slow reoxidation of the active Pd(II) catalyst from its inactive Pd(0) state. nih.gov
Palladium Phthalocyanine has been utilized in catalyst systems designed to overcome this challenge. In one application, a Palladium(II) phthalocyanine tetrasulfonate, chemically bonded to a chitosan (B1678972) aerogel, served as a recyclable, heterogeneous catalyst for the solvent-free aerobic oxidation of various substrates. nih.gov This system effectively oxidized alkylarenes, benzylic alcohols, and cyclohexanol (B46403) with high conversions and selectivities at 80 °C. nih.gov
In other multi-step catalytic systems, a palladium catalyst is paired with a separate metal phthalocyanine complex (such as iron or cobalt phthalocyanine) that acts as an electron transfer mediator. nih.govresearchgate.net This mediator facilitates the reoxidation of Pd(0) to Pd(II) by molecular oxygen, allowing the catalytic cycle to continue efficiently. researchgate.net
| Substrate | Product | Catalyst System | Conditions | Outcome | Reference |
| Alkylarenes | Corresponding Ketone | Pd(II)Pc-Chitosan Aerogel | 80 °C, Solvent-free, O₂ | High conversion and selectivity | nih.gov |
| Benzylic Alcohols | Corresponding Aldehyde | Pd(II)Pc-Chitosan Aerogel | 80 °C, Solvent-free, O₂ | High conversion and selectivity | nih.gov |
| Terminal Olefins | Methyl Ketone | Pd(II)/Pd(0) with Fe(Pc) as electron transfer mediator | Chloride-free media, O₂ | Mild and selective oxidation | researchgate.net |
| Enallenynes | Cyclic Tetraenes | Pd(OAc)₂ with Co(salophen)-HQ as electron transfer mediator | Room Temp, O₂ | Moderate to good yields | nih.gov |
Proposed Catalytic Mechanisms and Intermediates
Palladium phthalocyanine and its derivatives are recognized for their catalytic activity in various chemical transformations. The proposed mechanisms often involve the palladium center and the phthalocyanine ring, which can be tuned by introducing different substituents. researchgate.net
In palladium-catalyzed aminocarbonylation, the catalytic cycle is proposed to start with the oxidative addition of an in-situ formed Pd(0) species to a substrate like 4-iodophthalonitrile. This step results in an arylpalladium(II) intermediate. This intermediate then coordinates with carbon monoxide, which subsequently undergoes a nucleophilic attack by an amine to form the final amide product. mdpi.com
For the photocatalytic CO2 reduction reaction (CO2RR) on Palladium Phthalocyanine, density functional theory (DFT) calculations suggest that the palladium atom acts as a bridge to facilitate electron transfer. researchgate.net The proposed reaction pathway for converting CO2 to methane (B114726) involves a series of intermediates. The process is theorized to proceed as follows: CO2 → COOH → CO → COH → HCHO → CH3O → CH3OH → CH3 → CH4. researchgate.net In this pathway, carbon monoxide (CO), formaldehyde (B43269) (HCHO), and methanol (B129727) (CH3OH) can be stable intermediates or byproducts. researchgate.net
In the context of the Hydrogen Evolution Reaction (HER), the mechanism can vary depending on the catalyst's composition and the reaction medium. For composite catalysts involving palladium phthalocyanine, the HER in an acidic medium is expected to proceed via established pathways. rsc.org The process begins with the adsorption of hydrogen ions onto the catalyst surface (Volmer step). nih.gov Following this, the adsorbed hydrogen can either react with another proton from the electrolyte to form H2 (Heyrovsky mechanism) or combine with another adsorbed hydrogen atom (Tafel mechanism). nih.govdoi.org For a Pd(II) tetranitrophthalocyanine (Pd(II)TNPc) composite, the proposed mechanism involves the reduction of the phthalocyanine complex, leading to the formation of a palladium hydride complex as an intermediate. rsc.org
Electrocatalytic Activity for Specific Reactions (e.g., Hydrogen Evolution Reaction)
Palladium phthalocyanine has emerged as a promising and cost-effective electrocatalyst for the Hydrogen Evolution Reaction (HER), an alternative to expensive platinum-based catalysts. researchgate.net The catalytic performance of PdPc is significantly enhanced when integrated into composite materials. rsc.orgresearchgate.net
Hybrid composites created by combining palladium phthalocyanine with conductive supports like Ketjen Black (KB) carbon nanoparticles, graphene oxide (GO), or metal-organic frameworks (MOFs) have shown improved catalytic activity for HER. rsc.orgnih.govrepec.org These supports provide a larger surface area, increased electronic conductivity, and better stability for the active catalytic sites. rsc.org
Research on a composite of Pd-supported copper phthalocyanine and a metal-organic framework (Pd@CuPc/MOF) demonstrated enhanced HER performance compared to the MOF alone. repec.org The composite exhibited a Tafel slope of 176.9 mV/dec. repec.org Another study focusing on a palladium(II) tetranitrophthalocyanine and Ketjen Black hybrid (Pd(II)TNPc+KB) reported a significantly lower Tafel slope of 54 mV/dec, indicating favorable reaction kinetics. rsc.org This enhanced performance is attributed to synergistic effects between the PdPc complex and the carbon support, including effective π-π interactions. rsc.orgrsc.org The long-term stability of such hybrid catalysts has also been demonstrated, with one study showing continuous operation for 22 hours without significant degradation. rsc.org
| Catalyst | Support Material | Tafel Slope (mV/dec) | Reaction Medium | Reference |
| Pd@CuPc/MOF | Metal-Organic Framework | 176.9 | Acidic | repec.org |
| Pd(II)TNPc+KB | Ketjen Black | 54 | 0.5 M H2SO4 | rsc.org |
| Pd@GO/MOF | Graphene Oxide/MOF | Not specified | Acidic | nih.gov |
Applications in Organic Electronics
Palladium phthalocyanine is a p-type organic semiconductor that has garnered considerable interest for its use in organic electronic devices. researchgate.net Its applications are driven by its robust chemical stability, charge transport properties, and more efficient exciton diffusion compared to analogues like copper phthalocyanine (CuPc) and zinc phthalocyanine (ZnPc). acs.orgresearchgate.netaip.org These characteristics make it a suitable material for thin-film transistors, sensors, and other optoelectronic devices. aip.orgacs.orgrsc.org
Palladium phthalocyanine serves as the active semiconductor layer in Organic Thin Film Transistors (OTFTs). acs.orgaip.org Both unsubstituted PdPc and its soluble derivatives have been successfully incorporated into OTFTs. acs.orgaip.orgaip.org While unsubstituted PdPc is typically processed by vacuum vapor deposition, attaching solubilizing groups like hexyl chains allows for solution-based processing techniques such as spin-coating. acs.orgaip.org
Solution-processed films of 1,4,8,11,15,18,22,25-octakis(hexyl)palladium phthalocyanine (referred to as PdPc6) have been used to fabricate bottom-gate, bottom-contact OTFTs. researchgate.netaip.orgaip.org These devices utilize the PdPc derivative as the active p-type channel on a Si/SiO2 substrate. aip.org Photoresponsive OTFTs using vacuum-deposited PdPc films have also been developed for applications in highly sensitive optical transducers and image sensors. researchgate.netaip.org Furthermore, research has shown that top-contact lead phthalocyanine (PbPc) OTFTs can be transformed from p-type to ambipolar (transporting both holes and electrons) upon illumination. acs.org
The fabrication process and the resulting film morphology are critical factors that dictate the performance of PdPc-based OTFTs. acs.orgaip.org Devices are commonly built in a bottom-gate, bottom-contact configuration where source and drain electrodes (e.g., Titanium/gold) are pre-patterned on a gate dielectric layer like silicon dioxide (SiO2). researchgate.netaip.orgaip.org The PdPc active layer is then deposited onto this substrate via methods like spin-coating or thermal evaporation. aip.orgresearchgate.net
A crucial step for optimizing device performance is post-deposition thermal annealing. researchgate.netaip.org Annealing the PdPc film at elevated temperatures significantly influences its morphology, which in turn affects key electrical parameters like carrier mobility and threshold voltage. aip.orgaip.org Atomic Force Microscopy (AFM) studies on annealed films of a hexyl-substituted PdPc derivative (PdPc6) revealed that as the annealing temperature increases, the film morphology changes from small, flexible fibers to larger agglomerated clusters and eventually to large sheets. aip.org This change in morphology directly correlates with device performance.
The following table summarizes the effect of annealing temperature on the film morphology of a PdPc6 derivative. aip.orgaip.org
| Annealing Temperature (°C) | Average Particle/Cluster Size (μm) | Peak to Peak Roughness (nm) | Resulting Morphology |
| As-deposited | 0.3 | 24 | Small flexible fibers |
| 50 | 0.4 | 28 | Agglomeration of small fibers |
| 100 | 0.8 | 35 | Increased cluster size |
| 150 | 1.2 | 40 | Formation of large sheets |
| 200 | 2.0 | 70 | Larger sheets, increased roughness |
This systematic change in film structure upon annealing leads to improved molecular ordering, which is essential for efficient charge transport. aip.org However, annealing at very high temperatures can also lead to the formation of voids due to the desorption of organic molecules, which may negatively impact performance. aip.orgaip.org
Supramolecular Chemistry and Self-Assembly of Palladium Phthalocyanine Systems
The tendency of planar aromatic molecules like palladium phthalocyanine to self-assemble into ordered structures is a key aspect of their material properties. acs.orgresearchgate.net This self-assembly is primarily driven by non-covalent interactions, such as π-π stacking and, in some cases, metallophilic (Pd···Pd) interactions. researchgate.netacs.org The resulting supramolecular architectures are crucial for the performance of PdPc in electronic devices, as the degree of intermolecular order directly influences charge transport. acs.org
The introduction of specific substituents onto the phthalocyanine ring can be used to control and direct the self-assembly process. aip.org For instance, attaching flexible alkyl chains can induce liquid crystalline behavior, leading to the formation of highly ordered columnar mesophases where the disc-like molecules stack on top of each other. aip.org This ordered stacking is highly desirable for creating efficient charge transport pathways.
Researchers have also utilized self-assembly to create well-defined nanostructures. Asymmetrically substituted phthalocyanines bearing sulfur-containing groups have been synthesized to form self-assembled monolayers (SAMs) on gold surfaces. rhhz.net In other work, cyclometalated palladium complexes have been shown to self-assemble into soluble supramolecular nanorods in aqueous solutions, stabilized by serum proteins. acs.org Furthermore, palladium-ligand coordination has been employed to construct complex supramolecular systems, such as barrels and other architectures capable of encapsulating guest molecules like zinc-phthalocyanine. nih.gov This host-guest chemistry opens up possibilities for applications in areas like photodynamic therapy by improving the solubility and efficacy of the guest molecule. nih.gov
Environmental Behavior and Degradation Pathways
Environmental Fate in Various Media
The environmental distribution and persistence of Fludioxonil are governed by its physical and chemical properties and its interactions within different environmental compartments, such as soil and water.
In terrestrial environments, Fludioxonil is characterized as being moderately persistent to persistent. regulations.gov Laboratory studies on soil metabolism have reported half-lives ranging from 143 to 365 days. regulations.gov Field dissipation studies show a somewhat faster, though still significant, persistence, with half-lives between 87 and 228 days. regulations.govnih.gov The mobility of Fludioxonil in soil is generally low to negligible, which is indicated by its Koc values ranging from 991 to 5,785. nih.gov This suggests a strong tendency to adsorb to soil particles, limiting its potential to leach into groundwater. nih.govepa.gov However, despite this, it has properties associated with chemicals that have been detected in groundwater, particularly in areas with permeable soils and shallow water tables. epa.gov Volatilization from either moist or dry soil surfaces is not considered a significant dissipation pathway due to its low vapor pressure. nih.gov
In aquatic systems, Fludioxonil demonstrates high stability against metabolic breakdown. regulations.gov Aerobic aquatic metabolism studies have shown very long half-lives, ranging from 473 to 718 days. regulations.gov The compound is also stable in anaerobic (flooded) soil conditions. regulations.gov Hydrolysis is not a significant degradation process for Fludioxonil under typical environmental pH conditions (pH 5 to 9) because it lacks functional groups susceptible to this reaction. nih.gov While it has a high octanol-water partition coefficient (log Kow = 4.12), suggesting a potential for bioaccumulation, studies on whole fish tissue have not found it to be significantly bioaccumulative in aquatic organisms. regulations.govnih.gov
| Environmental Compartment | Parameter | Value | Reference |
|---|---|---|---|
| Soil | Laboratory Metabolism Half-life (t½) | 143 - 365 days | regulations.gov |
| Field Dissipation Half-life (t½) | 87 - 228 days | regulations.govnih.gov | |
| Aquatic Systems | Aerobic Aquatic Metabolism Half-life (t½) | 473 - 718 days | regulations.gov |
| Hydrolysis | Stable | regulations.govnih.gov | |
| Mobility | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 991 - 5,785 | nih.gov |
| Bioaccumulation | Octanol-Water Partition Coefficient (log Kow) | 4.12 | nih.gov |
Chemical and Photochemical Degradation Pathways
Photodegradation is a primary pathway for the breakdown of Fludioxonil in the environment, occurring in both aquatic media and on soil surfaces. regulations.gov The process involves both direct and indirect photochemical reactions.
Direct photodegradation occurs when the Fludioxonil molecule itself absorbs light energy. acs.org However, indirect photodegradation, mediated by reactive species present in the environment, is a particularly important mechanism. acs.orgesf.eduacs.org These reactive species include hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated in sunlit surface waters. nih.gov The pyrrole (B145914) moiety of the Fludioxonil molecule is a key site for these reactions. acs.orgesf.eduacs.org
Studies have shown that the reaction with singlet oxygen alone can lead to a predicted half-life of less than two days in sunlit, near-surface waters, suggesting the compound will not be persistent under these conditions. acs.orgesf.eduacs.orgnih.gov The rate constants for the reaction of Fludioxonil with hydroxyl radicals and singlet oxygen at 298K have been determined to be 1.23 × 10¹⁰ M⁻¹ s⁻¹ and 3.69 × 10⁷ M⁻¹ s⁻¹, respectively. nih.gov These rapid reaction rates support a half-life of less than two days in surface waters. nih.gov
| Medium | Parameter | Value | Reference |
|---|---|---|---|
| Aquatic Environment | Photodegradation Half-life (t½) | < 2 days (predicted in sunlit surface waters) | acs.orgesf.eduacs.orgnih.govnih.gov |
| Rate Constant with •OH | 1.23 × 10¹⁰ M⁻¹ s⁻¹ | nih.gov | |
| Rate Constant with ¹O₂ | 3.69 × 10⁷ M⁻¹ s⁻¹ | nih.gov | |
| Soil Surface | Photolysis Half-life (t½) | 1.6 - 9.7 days | regulations.gov |
Biodegradation Studies and Mechanisms of Transformation
While Fludioxonil is persistent in sterile soil and aquatic environments, it is susceptible to biodegradation by specialized microorganisms. minotaurproject.gr Microbial consortia enriched from estuarine sediment and agricultural soil have demonstrated the ability to completely remove and defluorinate the fungicide. nih.gov
The biodegradation of Fludioxonil often follows first-order kinetics. nih.govresearchgate.net In laboratory settings, microbial cultures have been shown to biodegrade concentrations up to 10 mg L⁻¹ within a maximum of 21 days. nih.govresearchgate.net The estimated half-lives in these studies were significantly lower than those reported for abiotic degradation, highlighting the metabolic capability of the enriched microbial consortia. nih.govresearchgate.net The presence of co-substrates, such as amino acids, can enhance the degradation process. For instance, one study observed a reduction of Fludioxonil concentration from 250 mg/L to 3.42 mg/L in just four days in the presence of a specific fludioxonil-degrading bacterium and a co-substrate. minotaurproject.gr
The transformation pathway of Fludioxonil during biodegradation has been elucidated through the identification of various transformation products. proquest.com The process is initiated by the hydroxylation and subsequent carbonylation of the pyrrole ring. proquest.com This is followed by the disruption of the oxidized cyanopyrrole ring at the NH-C bond. proquest.com Key transformation steps include decyanation (removal of the cyano group) and deamination (removal of the amine group), which is verified by the detection of 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid. proquest.com Further transformation of this intermediate to 2,3-dihydroxybenzoic acid indicates that defluorination (removal of fluorine atoms) also occurs. proquest.com High-throughput sequencing of microbial communities involved in this process has identified bacterial taxa such as Clostridium, Oligotropha, Pseudomonas, and Terrimonas as key players in the degradation process. proquest.com
| Step | Description | Key Intermediate Detected | Reference |
|---|---|---|---|
| 1 | Hydroxylation and carbonylation of the pyrrole moiety. | - | proquest.com |
| 2 | Disruption of the oxidized cyanopyrrole ring. | - | proquest.com |
| 3 | Decyanation and deamination. | 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid | proquest.com |
| 4 | Defluorination. | 2,3-dihydroxybenzoic acid | proquest.com |
Table of Compound Names
| EINECS Number | Common Name | IUPAC Name | Other Names |
| 244-110-9 | Fludioxonil | 4-(2,2-difluorobenzo[d] esf.eduminotaurproject.grdioxol-4-yl)-1H-pyrrole-3-carbonitrile | CGA-173506 |
| N/A | p-nitroanisole | 1-methoxy-4-nitrobenzene | PNA |
| N/A | 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid | 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid | |
| N/A | 2,3-dihydroxybenzoic acid | 2,3-dihydroxybenzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
